molecular formula C17H18N4OS B7067237 N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B7067237
M. Wt: 326.4 g/mol
InChI Key: XMLBNJOZNPGDMJ-UHFFFAOYSA-N
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Description

N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole core linked to a thiazole ring

Properties

IUPAC Name

N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-15(23-10-18-11)16(22)20-17-19-13-8-4-5-9-14(13)21(17)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLBNJOZNPGDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2=NC3=CC=CC=C3N2C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized to introduce the cyclopentyl group. The thiazole ring is synthesized separately and subsequently coupled with the benzimidazole derivative under specific reaction conditions.

  • Step 1: Synthesis of Benzimidazole Core

      Reagents: o-phenylenediamine, cyclopentanone

      Conditions: Acidic medium, reflux

      Reaction: Formation of benzimidazole by cyclization

  • Step 2: Functionalization

      Reagents: Alkylating agents

      Conditions: Basic medium

      Reaction: Introduction of the cyclopentyl group

  • Step 3: Synthesis of Thiazole Ring

      Reagents: α-haloketone, thiourea

      Conditions: Basic medium, reflux

      Reaction: Formation of thiazole ring

  • Step 4: Coupling Reaction

      Reagents: Benzimidazole derivative, thiazole derivative

      Conditions: Catalytic amount of base, solvent (e.g., DMF)

      Reaction: Formation of the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Halogenating agents, nucleophiles or electrophiles; solvent (e.g., dichloromethane), temperature control

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
  • N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
  • N-(1-cyclopentylbenzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a thiazole ring makes it particularly effective in interacting with certain molecular targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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